2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid
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Overview
Description
2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its incorporation of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry. A common method is the [2 + 2] cycloaddition reaction, which is facilitated by photochemical activation . This method allows for the efficient and modular synthesis of the bicyclic structure, which can then be further derivatized through various chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves its role as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features.
Bicyclo[3.1.0]hexane: A related compound with a different ring structure.
Uniqueness
2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific combination of a Boc protecting group and a bicyclic structure. This combination provides distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C17H21NO4 |
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Molecular Weight |
303.35 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-13(11-7-5-4-6-8-11)12-9-17(18,10-12)14(19)20/h4-8,12-13H,9-10H2,1-3H3,(H,19,20) |
InChI Key |
FKWGJQCEINTURP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C2CC1(C2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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